molecular formula C26H31NO4 B11588665 N-(2-Furanylmethyl)-N-[3-(2-methoxyphenyl)-3-[4-(1-methylethoxy)phenyl]propyl]acetamide CAS No. 384361-73-3

N-(2-Furanylmethyl)-N-[3-(2-methoxyphenyl)-3-[4-(1-methylethoxy)phenyl]propyl]acetamide

Cat. No.: B11588665
CAS No.: 384361-73-3
M. Wt: 421.5 g/mol
InChI Key: UBRQBRSAYMZVFZ-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring, a methoxyphenyl group, and a propan-2-yloxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propyl chloride under controlled conditions to form the desired acetamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The methoxy and propan-2-yloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acids, amines, and substituted phenyl derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)-N-(3-(2-methoxyphenyl)-3-phenylpropyl)acetamide
  • N-(Furan-2-ylmethyl)-N-(3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl)acetamide
  • N-(Furan-2-ylmethyl)-N-(3-(2-methoxyphenyl)-3-(4-hydroxyphenyl)propyl)acetamide

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-[3-(2-METHOXYPHENYL)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

384361-73-3

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propyl]acetamide

InChI

InChI=1S/C26H31NO4/c1-19(2)31-22-13-11-21(12-14-22)24(25-9-5-6-10-26(25)29-4)15-16-27(20(3)28)18-23-8-7-17-30-23/h5-14,17,19,24H,15-16,18H2,1-4H3

InChI Key

UBRQBRSAYMZVFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CCN(CC2=CC=CO2)C(=O)C)C3=CC=CC=C3OC

Origin of Product

United States

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